molecular formula C21H26N4O B11972694 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11972694
M. Wt: 350.5 g/mol
InChI Key: SLIDDVPIMBIHLD-PXLXIMEGSA-N
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Description

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a benzyl group and an acetohydrazide moiety linked to a methylphenyl group through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the piperazine derivative. The benzylation of piperazine is achieved using benzyl chloride in the presence of a base such as sodium hydroxide. The resulting 4-benzylpiperazine is then reacted with acetohydrazide under reflux conditions to form the intermediate compound. Finally, the intermediate is condensed with 4-methylbenzaldehyde in the presence of an acid catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine ring and benzyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzyl-1-piperazinyl)-4-fluorobenzaldehyde
  • 2-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)ethanol
  • 2-(4-benzyl-1-piperazinyl)-4-bromophenol

Uniqueness

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperazine ring and the acetohydrazide moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H26N4O

Molecular Weight

350.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H26N4O/c1-18-7-9-19(10-8-18)15-22-23-21(26)17-25-13-11-24(12-14-25)16-20-5-3-2-4-6-20/h2-10,15H,11-14,16-17H2,1H3,(H,23,26)/b22-15+

InChI Key

SLIDDVPIMBIHLD-PXLXIMEGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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